molecular formula C18H20F2N4O3 B3006849 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2097857-47-9

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B3006849
CAS No.: 2097857-47-9
M. Wt: 378.38
InChI Key: AQJNRDOWILEZBA-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring, an imidazolidinone moiety, and a difluorophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is typically introduced via electrophilic aromatic substitution or through the use of difluorobenzene derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, coatings, or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence various biochemical pathways, altering cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide: can be compared with other imidazolidinone derivatives, piperidine-based compounds, and difluorophenyl-containing molecules.

Uniqueness

    Structural Uniqueness: The combination of the imidazolidinone ring, cyclopropyl group, and difluorophenyl moiety in a single molecule is relatively rare, providing unique chemical properties.

    Reactivity: The specific arrangement of functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

    Its potential in multiple fields, from chemistry to medicine, highlights its broad utility compared to more specialized compounds.

Properties

IUPAC Name

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c19-13-2-1-3-14(20)16(13)21-17(26)22-8-6-11(7-9-22)23-10-15(25)24(18(23)27)12-4-5-12/h1-3,11-12H,4-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJNRDOWILEZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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